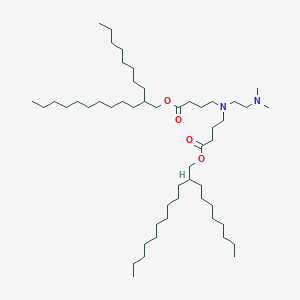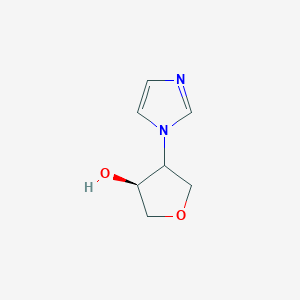![molecular formula C21H28N2O5S B13367283 1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13367283.png)
1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a sulfonyl group attached to a diethoxyphenyl ring and a methoxyphenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common method includes the sulfonylation of 2,5-diethoxyphenyl with a suitable sulfonyl chloride, followed by the coupling of the resulting intermediate with 2-methoxyphenylpiperazine under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions: 1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or alkyl groups onto the aromatic rings.
科学的研究の応用
1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:
- 1-Ethylpiperazine
- 1-Methylpiperazine
- 1-Phenylpiperazine
These compounds share a common piperazine core but differ in their substituents, leading to variations in their chemical properties and applications
特性
分子式 |
C21H28N2O5S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
1-(2,5-diethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C21H28N2O5S/c1-4-27-17-10-11-20(28-5-2)21(16-17)29(24,25)23-14-12-22(13-15-23)18-8-6-7-9-19(18)26-3/h6-11,16H,4-5,12-15H2,1-3H3 |
InChIキー |
RRSNDAGWWMKABL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B13367205.png)
![Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13367209.png)


![3-[(Benzylsulfanyl)methyl]-6-(5-bromopyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367219.png)
![1,3-Bis[(2-hydroxyethyl)thio]butane](/img/structure/B13367234.png)
![6-(1H-pyrazol-1-yl)-N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13367235.png)
![N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367238.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367240.png)
![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367243.png)

![3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367252.png)
![6-Bromo-3-methylimidazo[1,2-a]pyrimidine](/img/structure/B13367254.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13367259.png)
